[1-(difluoromethyl)-1H-pyrazol-4-yl]methanamine
Overview
Description
“[1-(difluoromethyl)-1H-pyrazol-4-yl]methanamine” is a chemical compound with a molecular weight of 133.1 . It is used for research and development purposes .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C4H5F2N3.ClH/c5-4(6)9-2-3(7)1-8-9;/h1-2,4H,7H2;1H
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of its structure. Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature and should be stored at 2-8°C .Scientific Research Applications
Ambient-Temperature Synthesis
A study by Diana Becerra, J. Cobo, and Juan C Castillo (2021) explores the ambient-temperature synthesis of novel (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine through a condensation reaction. This method offers an efficient pathway to synthesize pyrazolyl methanamines at room temperature, potentially applicable to [1-(difluoromethyl)-1H-pyrazol-4-yl]methanamine derivatives for various research purposes (Becerra, Cobo, & Castillo, 2021).
Cobalt(II) Complex Formation
Research by Sunghye Choi et al. (2015) investigates Cobalt(II) complexes with N′-substituted N,N′,N-bis((1H-pyrazol-1-yl)methyl)amine ligands, demonstrating how different N′-substitution groups affect the formation of four-coordinate or five-coordinate complexes. This study provides insights into the coordination chemistry of pyrazolyl methanamines, which could be relevant for designing metal complexes with this compound (Choi et al., 2015).
Antimicrobial and Anticancer Agents
A body of research, including works by Ganesh Shimoga, E. Shin, and Sang‐Youn Kim (2018), explores the synthesis of compounds like 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, which share a structural similarity to this compound. These studies focus on characterizing these compounds and evaluating their potential antimicrobial and anticancer applications, providing a foundation for further research into related compounds' therapeutic potentials (Shimoga, Shin, & Kim, 2018).
Alzheimer's Disease Treatment
Ashwani Kumar et al. (2013) synthesized a series of 3-aryl-1-phenyl-1H-pyrazole derivatives, including compounds with pyrazolyl methanamine structures, and assessed their inhibitory activities against acetylcholinesterase and monoamine oxidase, key targets in Alzheimer's disease treatment. This research suggests that pyrazolyl methanamines, including derivatives of this compound, could be explored as potential therapeutic agents for neurodegenerative diseases (Kumar et al., 2013).
Safety and Hazards
Mechanism of Action
The difluoromethyl group can potentially enhance the lipophilicity and metabolic stability of the compound, which could influence its pharmacokinetic properties . The pyrazole ring could potentially interact with various biological targets, depending on the specific functional groups attached to it .
Properties
IUPAC Name |
[1-(difluoromethyl)pyrazol-4-yl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2N3/c6-5(7)10-3-4(1-8)2-9-10/h2-3,5H,1,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNVZHJYOLUBJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1C(F)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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